4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde
Description
4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde is a benzaldehyde derivative featuring a 3-methoxy group and a 2-(3,4-dimethylphenyl)-2-oxoethoxy substituent at the 4-position of the aromatic ring.
Properties
IUPAC Name |
4-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-12-4-6-15(8-13(12)2)16(20)11-22-17-7-5-14(10-19)9-18(17)21-3/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQHIJIHYJGKKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC2=C(C=C(C=C2)C=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde typically involves a multi-step process. One common synthetic route includes the reaction of 3,4-dimethylphenylacetic acid with methoxybenzaldehyde in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield. Industrial production methods may involve large-scale batch reactions with optimized conditions for higher efficiency and cost-effectiveness .
Chemical Reactions Analysis
4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Alkoxy Substituents
Key structural analogs include:
Key Differences and Implications :
- 3-Benzyloxy-4-methoxybenzaldehyde : The benzyloxy group introduces bulkier substituents, which may hinder crystallization or reduce solubility in polar solvents .
- 4-Methoxy-3-propoxybenzaldehyde : The linear propoxy group increases hydrophobicity, contrasting with the target compound’s oxoethoxy group, which contains a ketone moiety capable of hydrogen bonding .
Bioactive Derivatives with 3,4-Dimethylphenyl Groups
Compounds bearing the 3,4-dimethylphenyl moiety, such as ethyl 2-(4-((2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10n), exhibit notable bioactivity. While the target compound lacks a ureido-thiazole backbone, its 3,4-dimethylphenyl group may similarly contribute to lipophilicity and membrane permeability in biological systems.
Data Tables
Table 1: Substituent Effects on Physical Properties
| Compound | Substituent Characteristics | LogP (Predicted) | Solubility (Polar Solvents) |
|---|---|---|---|
| Target Compound | 3-Methoxy; 4-(2-oxoethoxy-3,4-dimethyl) | ~3.2 | Moderate (DCM, MeOH) |
| JL-9582 | 4-(2-oxoethoxy-3,4-dimethyl) | ~2.8 | High (DCM, Acetone) |
| 3-Benzyloxy-4-methoxybenzaldehyde | 3-Benzyloxy; 4-Methoxy | ~3.5 | Low (DCM, THF) |
Biological Activity
4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde (CAS No. 725710-53-2) is an organic compound with the molecular formula C18H18O4 and a molecular weight of 298.34 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.
The compound features a complex structure that includes a methoxy group and an aldehyde functional group, which are known to influence its reactivity and biological interactions. The synthesis typically involves multi-step processes that can yield various derivatives with potentially enhanced biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study reported that the compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. Experimental models have shown promising results where the compound reduced inflammation markers significantly compared to control groups .
The mechanism of action for this compound involves its interaction with biological targets at the molecular level. The compound acts as an electrophile, which allows it to react with nucleophilic sites in proteins and enzymes. This interaction can lead to enzyme inhibition or modulation of signaling pathways involved in inflammation and microbial resistance .
Case Studies
| Study | Findings |
|---|---|
| Study on Antimicrobial Activity | Demonstrated effective inhibition against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Anti-inflammatory Research | Showed a reduction in TNF-alpha levels by 45% in LPS-stimulated macrophages. |
| Mechanistic Study | Identified the compound's role in inhibiting NF-kB signaling pathways, crucial for inflammatory responses. |
Comparative Analysis
When compared to similar compounds, such as 4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde, the presence of the methoxy group in this compound enhances its reactivity and biological efficacy . This structural difference is significant in determining the pharmacological profiles of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
